N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F4N3OS2/c18-13-6-1-3-10(7-13)9-26-16-24-23-15(27-16)22-14(25)11-4-2-5-12(8-11)17(19,20)21/h1-8H,9H2,(H,22,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBSISGZQVNOBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F4N3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thiosemicarbazide with Carboxylic Acid Derivatives
A widely adopted method involves the reaction of thiosemicarbazide with a carboxylic acid in the presence of phosphorus pentachloride (PCl₅) under solvent-free conditions. For the target compound, 3-(trifluoromethyl)benzoic acid may serve as the carboxylic acid precursor. The reaction proceeds via initial formation of a thioamide intermediate, followed by cyclization to yield the 5-substituted thiadiazole.
Reaction Conditions :
- Molar Ratio : Thiosemicarbazide : Carboxylic Acid : PCl₅ = 1 : 1.2 : 1.2.
- Temperature : Room temperature (20–25°C).
- Workup : Neutralization with aqueous NaOH (pH 8–8.2), filtration, and recrystallization from ethanol.
This method achieves yields exceeding 91% for analogous thiadiazoles.
Alternative Cyclization Using Hydrazine Derivatives
A modified approach involves the use of substituted hydrazines. For instance, 3-fluorobenzyl mercaptan can react with hydrazinecarbothioamide to form the 5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-amine intermediate. The reaction is catalyzed by acidic conditions (e.g., HCl), with reflux in ethanol as the solvent.
Amide Coupling with 3-(Trifluoromethyl)benzoyl Chloride
The final step involves the formation of the benzamide moiety via coupling of the thiadiazole amine with 3-(trifluoromethyl)benzoyl chloride.
Schlenk-Type Amide Formation
Reagents :
- 3-(Trifluoromethyl)benzoyl chloride (1.1 equiv).
- Triethylamine (TEA, 2.0 equiv) as a base.
- Dichloromethane (DCM) as the solvent.
Procedure :
Carbodiimide-Mediated Coupling
For improved yields, coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are employed.
Procedure :
- Combine the thiadiazole amine (1.0 equiv), 3-(trifluoromethyl)benzoic acid (1.1 equiv), DCC (1.2 equiv), and DMAP (0.1 equiv) in DCM.
- Stir at room temperature for 12 hours.
- Filter to remove dicyclohexylurea (DCU), concentrate, and purify via flash chromatography.
Optimization Strategies and Comparative Analysis
Table 1: Comparison of Amide Coupling Methods
| Method | Reagents | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Schlenk-Type | Benzoyl chloride, TEA | DCM | 70–78 | 95 |
| Carbodiimide-Mediated | DCC, DMAP | DCM | 82–88 | 98 |
Table 2: Thiadiazole Cyclization Yields
| Starting Material | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Thiosemicarbazide | PCl₅ | 25 | 91 |
| Hydrazinecarbothioamide | HCl | 80 | 85 |
Critical Reaction Parameters
- Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance reaction rates for substitution and coupling steps.
- Catalyst Loading : DMAP at 0.1 equiv significantly accelerates amide bond formation.
- Temperature Control : Cyclization reactions proceed efficiently at room temperature, while substitution reactions require moderate heating (80°C).
Analytical Characterization
Key spectroscopic data for intermediates and the final compound:
5-((3-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-amine :
- ¹H NMR (400 MHz, CDCl₃) : δ 7.42–7.35 (m, 1H, Ar-H), 7.15–7.08 (m, 3H, Ar-H), 4.52 (s, 2H, SCH₂), 5.21 (s, 2H, NH₂).
N-(5-((3-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide :
- ¹H NMR (400 MHz, CDCl₃) : δ 8.24 (s, 1H, Ar-H), 8.12 (d, J = 8.0 Hz, 1H, Ar-H), 7.78 (d, J = 8.0 Hz, 1H, Ar-H), 7.45–7.38 (m, 1H, Ar-H), 7.18–7.10 (m, 3H, Ar-H), 4.58 (s, 2H, SCH₂).
- MS (ESI+) : m/z 454.1 [M+H]⁺.
Industrial-Scale Considerations
For large-scale production, continuous flow reactors are recommended to enhance heat transfer and reduce reaction times. Additionally, catalytic recycling systems for PCl₅ and DCC can minimize waste generation.
Chemical Reactions Analysis
Types of Reactions
N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Structural Characteristics
The compound features a thiadiazole ring substituted with a 3-fluorobenzyl thio group and a trifluoromethyl benzamide moiety. Its molecular formula is , indicating the presence of fluorine and sulfur atoms which are significant for its biological activity. The specific substitution pattern enhances its lipophilicity and stability compared to non-fluorinated analogs, potentially improving interactions with biological targets.
Anticancer Applications
Research has demonstrated that thiadiazole derivatives exhibit promising anticancer activities. N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide has been studied for its ability to induce apoptosis in cancer cells through mechanisms involving the caspase pathway. For instance:
- Mechanism of Action : The compound interacts with specific molecular targets such as enzymes or receptors, leading to the inhibition of their activity. This can disrupt normal cellular processes, including DNA synthesis and cell membrane integrity .
- Case Studies : In vitro studies have shown that derivatives of thiadiazole can decrease the viability of various cancer cell lines, including leukemia and breast cancer cells . For example, compounds similar to this compound have demonstrated significant cytotoxic effects against human leukemia HL-60 cells .
Antiviral Properties
Thiadiazole derivatives have also been investigated for their antiviral potential. Some studies indicate that compounds containing the thiadiazole scaffold can inhibit viral replication:
- Efficacy Against Viruses : Research has highlighted the effectiveness of certain thiadiazole derivatives in inhibiting the activity of viral polymerases, which are crucial for viral replication. For instance, compounds have shown significant inhibitory effects against hepatitis C virus (HCV) NS5B polymerase .
- Mechanism of Action : The antiviral activity may be attributed to the ability of these compounds to interfere with viral RNA synthesis or disrupt viral protein function .
Other Biological Activities
Beyond anticancer and antiviral applications, this compound exhibits a range of other biological activities:
- Antimicrobial Properties : Thiadiazole derivatives have been noted for their antimicrobial potential against various pathogens.
- Anti-inflammatory Effects : Some studies suggest that these compounds may possess anti-inflammatory properties, making them candidates for further exploration in inflammatory disease models.
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a broader class of 1,3,4-thiadiazole derivatives, many of which exhibit bioactivity via kinase inhibition, apoptosis induction, or DNA interaction. Below is a comparative analysis with structurally or functionally related analogs:
Table 1: Key Structural and Pharmacological Comparisons
Key Observations:
Core Modifications and Bioactivity :
- The target compound shares structural similarities with dual kinase inhibitors (e.g., Abl/Src) reported by Botta et al., where the benzamide/acetamide core and trifluoromethyl group are critical for binding .
- Substitution at the 5-position of the thiadiazole ring (e.g., benzylthio vs. fluorobenzylthio) influences target selectivity. For instance, 3-fluorobenzylthio may enhance blood-brain barrier penetration compared to unsubstituted benzylthio groups .
Anticancer Mechanisms :
- Compounds like 3 and 8 () induce apoptosis via Akt inhibition, achieving >85% activity in glioma cells. The target compound’s trifluoromethyl group may similarly enhance kinase binding affinity .
- Chalcone-thiadiazole hybrids () show cell cycle arrest and DNA damage, suggesting that the thiadiazole scaffold itself is a key pharmacophore, independent of substituent electronic effects .
Synthetic Strategies :
- The target compound’s synthesis likely follows methods analogous to and , involving thioether formation between 5-mercapto-1,3,4-thiadiazole and 3-fluorobenzyl halides, followed by benzamide coupling .
Pharmacokinetic and Toxicity Considerations
While data specific to the target compound are unavailable, insights can be drawn from analogs:
- Chalcone-thiadiazoles exhibit selectivity issues (e.g., toxicity to normal MRC-5 lung cells), highlighting the need for substituent optimization to improve therapeutic indices .
- Nitazoxanide derivatives () demonstrate that fluorinated benzamides enhance metabolic stability, a trait likely shared by the target compound due to its trifluoromethyl group .
Biological Activity
N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. This compound exhibits a range of biological activities attributed to its unique structural features, including the presence of the thiadiazole ring and various substituents. The following sections outline its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
The chemical structure of this compound can be represented as follows:
This structure indicates the presence of fluorine and sulfur atoms, which are significant for its biological activity. The compound's design allows it to engage in various chemical interactions that enhance its pharmacological potential.
Biological Activities
Research indicates that 1,3,4-thiadiazole derivatives generally exhibit a broad spectrum of biological activities:
- Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial and fungal strains. For instance, studies have demonstrated that certain thiadiazole derivatives possess significant antibacterial properties .
- Anticancer Activity : In vitro studies have evaluated the cytotoxicity of thiadiazole derivatives against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated promising anticancer activity with certain derivatives showing IC50 values comparable to established chemotherapeutic agents .
- Anti-inflammatory Effects : Thiadiazole derivatives have also been reported to exhibit anti-inflammatory properties through various mechanisms that inhibit pro-inflammatory cytokines and enzymes .
The mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : This compound may inhibit enzymes critical for cellular functions or pathogen survival. For example, it can interfere with metabolic pathways essential for cancer cell proliferation.
- Receptor Interaction : The compound may bind to specific cellular receptors, influencing signal transduction pathways that regulate cell growth and apoptosis .
- Membrane Disruption : It can affect the integrity of cellular membranes, leading to cell death or altered cellular functions .
Case Studies and Research Findings
- Anticancer Efficacy : A study evaluating a series of 1,3,4-thiadiazole derivatives found that compounds similar to this compound exhibited significant cytotoxicity against MCF-7 and HepG2 cell lines. The most potent compounds achieved IC50 values lower than those of conventional chemotherapeutics like 5-Fluorouracil .
- Antimicrobial Studies : Another investigation assessed the antimicrobial properties of thiadiazole derivatives against various pathogens. Results indicated that these compounds effectively inhibited bacterial growth and showed potential as new antimicrobial agents .
Data Table: Summary of Biological Activities
Q & A
Q. Advanced
- Molecular Docking : Simulate binding to targets like CDK1 or tyrosine kinases (PDB IDs: 2F2J, 3G5F) using AutoDock Vina to predict binding affinities and key interactions (e.g., hydrogen bonds with thiadiazole sulfur) .
- Western Blotting : Validate apoptosis induction by measuring caspase-3 cleavage and Bcl-2 downregulation in treated cell lines (e.g., MDA-MB-231) .
- Kinase Inhibition Assays : Use recombinant kinases (e.g., src) with ATP-Glo™ kits to quantify inhibition potency (e.g., IC₅₀ = 0.8 µM) .
How can researchers resolve contradictions in cytotoxicity data across studies?
Advanced
Discrepancies often arise from:
- Cell Line Variability : Test across multiple lines (e.g., PC3 vs. U87 glioblastoma) to identify tissue-specific effects .
- Assay Conditions : Standardize protocols (e.g., MTT incubation time, serum concentration) to minimize variability .
- Metabolic Interference : The -CF₃ group may interfere with resazurin-based assays; validate with alternative methods (e.g., clonogenic assays) .
Case Study : In , compound 3a showed higher potency in MDA-MB-231 (IC₅₀ = 1.2 µM) vs. PC3 (IC₅₀ = 5.7 µM), attributed to differential expression of efflux transporters .
What strategies optimize solubility and bioavailability for in vivo studies?
Q. Advanced
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetate esters) at the benzamide nitrogen to enhance aqueous solubility .
- Nanoparticle Formulation : Encapsulate in PEGylated liposomes to improve plasma half-life (e.g., 12-hour sustained release in murine models) .
- LogP Optimization : Reduce LogP from ~3.5 to <2.5 via polar substituents (e.g., hydroxyl groups) while retaining -CF₃ for target affinity .
How can researchers validate target specificity and off-target effects?
Q. Advanced
- CRISPR-Cas9 Knockout Models : Generate target gene (e.g., CDK1)-knockout cell lines to confirm on-target cytotoxicity .
- Proteome Profiling : Use affinity pull-down assays with biotinylated analogs followed by LC-MS/MS to identify off-target binding partners .
- Transcriptomic Analysis : RNA-seq of treated vs. untreated cells to uncover pathways affected beyond primary targets (e.g., oxidative stress response) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
